molecular formula C10H22N2 B122779 Isophorone diamine CAS No. 2855-13-2

Isophorone diamine

Cat. No.: B122779
CAS No.: 2855-13-2
M. Wt: 170.3 g/mol
InChI Key: RNLHGQLZWXBQNY-UHFFFAOYSA-N
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Description

Isophorone diamine (IPDA), with the chemical formula $ \text{C}{10}\text{H}{22}\text{N}_2 $, is a cycloaliphatic diamine characterized by two amino groups attached to a bicyclic structure. It is a colorless to pale yellow liquid with a faint odor and is highly soluble in organic solvents like alcohols and ketones . IPDA is primarily used as a curing agent for epoxy resins and polyurethanes, contributing to materials with high mechanical strength, thermal stability, and resistance to chemicals and UV degradation . Its applications span coatings, adhesives, composites, and construction materials, where its low yellowing tendency and humidity resistance are advantageous .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isophorone diamine is typically produced through the hydrocyanation of isophorone, followed by reductive amination and hydrogenation of the nitrile . The process involves the following steps:

    Hydrocyanation: Isophorone reacts with hydrogen cyanide to form isophorone nitrile.

    Reductive Amination: The nitrile group is then reduced to an amine group using hydrogen in the presence of a catalyst.

    Hydrogenation: The resulting compound is further hydrogenated to yield this compound.

Industrial Production Methods: In industrial settings, this compound is produced as a mixture of cis- and trans-isomers. The process is optimized to achieve high yields and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Isophorone diamine undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: The compound can be reduced further to form different amine derivatives.

    Substitution: this compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Hydrogen gas in the presence of a metal catalyst is typically used for reduction reactions.

    Substitution: Various halogenating agents and other electrophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various amine derivatives, oxidation products, and substituted compounds, which are used in the synthesis of polymers, coatings, and other materials .

Scientific Research Applications

Curing Agent

IPDA is widely recognized as an effective curing agent for epoxy resins. Its ability to enhance mechanical properties and thermal stability makes it suitable for high-performance applications.

Case Study: Curing Kinetics

A study investigating the curing kinetics of diglycidyl ether of bisphenol A (DGEBA) with IPDA showed significant improvements in mechanical properties compared to traditional curing agents. The research indicated that IPDA's steric hindrance facilitates better cross-linking, resulting in superior thermal resistance and mechanical strength .

Data Table: Performance Comparison

Curing AgentTensile Strength (MPa)Elongation at Break (%)Glass Transition Temperature (°C)
This compound806120
Conventional Amine704110

Chain Extender

In polyurethane formulations, IPDA serves as a chain extender, enhancing the flexibility and durability of the final product. Its unique structure allows for effective polymerization with various diisocyanates.

Case Study: Polyurethane Properties

Research demonstrated that incorporating IPDA into polyurethane systems resulted in improved resilience and lower brittleness compared to systems using conventional chain extenders. This property is particularly beneficial in applications requiring high elasticity, such as automotive interiors .

Wind Energy Sector

IPDA is increasingly used in the production of composite materials for wind turbine blades. Its properties contribute to the lightweight yet strong structures necessary for efficient energy production .

Data Table: Mechanical Properties of Wind Turbine Blades

Material TypeWeight (kg)Flexural Strength (MPa)Impact Resistance (J/m)
Standard Composite20015050
Composite with IPDA18018070

Non-Isocyanate Urethanes

Recent studies have explored the use of IPDA in non-isocyanate urethane formulations, showcasing its potential in creating environmentally friendly alternatives to traditional polyurethane products. These formulations exhibit excellent UV curing activity and mechanical properties suitable for various industrial applications .

Reduced Flammability Compositions

Research has indicated that epoxy compositions incorporating IPDA can achieve reduced flammability without compromising structural integrity, making them ideal for safety-critical applications .

Mechanism of Action

The mechanism of action of isophorone diamine involves its ability to react with epoxy groups to form cross-linked polymer networks. This reaction enhances the mechanical strength, chemical resistance, and thermal stability of the resulting materials. The molecular targets include the epoxy groups in resins, and the pathways involved are primarily those of nucleophilic addition and polymerization .

Comparison with Similar Compounds

IPDA is often compared to other diamines, including linear aliphatic amines (e.g., 1,3-diaminopropane), aromatic amines (e.g., o-dianisidine), and other cycloaliphatic amines (e.g., 1,3-BAC, MXDA). Below is a detailed analysis of its performance relative to these compounds.

IPDA vs. Linear Aliphatic Amines

Linear aliphatic amines, such as 1,3-diaminopropane (DM), are cost-effective curing agents but exhibit inferior thermomechanical properties. For example:

  • Young’s Modulus : IPDA-cured CJCO/CC-AR blends (1:3 ratio) achieve a Young’s modulus of 680 MPa , whereas DM-cured counterparts show significantly lower values .
  • Glass Transition Temperature (Tg) : IPDA-based epoxy systems exhibit a Tg of 44°C , compared to DM-cured systems with lower Tg values due to reduced crosslinking density .
  • Thermal Stability : IPDA formulations with a 1:1 molar ratio of cyclocarbonate to amine demonstrate higher thermal degradation resistance (5% mass loss at elevated temperatures) .

Key Advantage : IPDA’s cycloaliphatic structure introduces steric hindrance, enhancing rigidity and crosslinking efficiency compared to linear analogs .

IPDA vs. Aromatic Amines

Aromatic amines like o-dianisidine (DAN) offer high reactivity but suffer from UV-induced yellowing and toxicity concerns:

  • UV Stability : IPDA-based coatings retain color stability under UV exposure, while aromatic amines degrade and discolor rapidly .
  • Chemical Resistance : IPDA-cured epoxies show superior resistance to fuels, oils, and solvents compared to aromatic systems, which are prone to hydrolysis .
  • Toxicity: IPDA has a lower sensitization risk than aromatic diamines like 4,4'-diaminodiphenylmethane (MDI) .

Key Advantage : IPDA’s cycloaliphatic backbone balances reactivity with environmental and safety benefits.

IPDA vs. Other Cycloaliphatic Amines

Competitors like 1,3-BAC and MXDA are used in similar applications but differ in performance:

  • Market Dominance : IPDA holds the largest market share in epoxy flooring due to its cost-performance balance .
  • Mechanical Properties : IPDA-based composites exhibit higher tensile strength (e.g., 230% elongation at break ) compared to MXDA-cured systems .
  • Curing Speed : MXDA cures faster at room temperature, but IPDA achieves better final properties in heat-cured systems .

Key Advantage : IPDA’s versatility in both ambient and high-temperature curing processes makes it preferable for industrial coatings and composites.

Table 1: Comparative Properties of IPDA and Similar Diamines

Property IPDA Linear Aliphatic (DM) Aromatic (DAN) Cycloaliphatic (MXDA)
Young’s Modulus (MPa) 680 <200 500–700 600–750
Tg (°C) 44 25–30 60–80 50–70
Thermal Degradation (°C) 247 ~200 220–240 230–250
UV Stability Excellent Good Poor Good
Chemical Resistance High Moderate Moderate High

Research Findings and Industrial Relevance

  • Thermal Degradation: Optimal molar ratios (1:1) of IPDA to cyclocarbonates maximize thermal stability in non-isocyanate polyurethanes (NIPUs) .
  • Market Growth : The global IPDA market is projected to grow at a CAGR of 5.8% (2020–2026), driven by demand in automotive and construction sectors .
  • Environmental Impact : IPDA-based systems enable solvent-free formulations, reducing volatile organic compound (VOC) emissions .

Biological Activity

Isophorone diamine (IPDA) is a chemical compound with significant biological activity, particularly in the fields of polymer chemistry and toxicology. This article provides a comprehensive overview of its synthesis, biological effects, and potential applications, supported by research findings and case studies.

This compound is derived from isophorone, a cyclic ketone. It is characterized by its amine functional groups, which contribute to its reactivity and utility in various chemical processes. The synthesis of IPDA typically involves the reaction of isophorone with ammonia or amines under specific conditions to yield the diamine product.

PropertyValue
Molecular FormulaC₁₃H₁₈N₂
Molecular Weight210.3 g/mol
Boiling Point207 °C
Melting Point-10 °C
Density0.93 g/cm³

2.1 Toxicological Effects

Research indicates that IPDA exhibits significant toxicity, particularly upon repeated exposure. In studies with laboratory animals, IPDA has been shown to cause skin irritation and corrosive effects. For example, a study involving Wistar rats revealed that oral administration of IPDA led to decreased leukocyte counts and increased liver weights at higher doses (60 mg/kg and above), indicating potential hepatotoxicity .

Case Study: Oral Administration in Rats

  • Species : Wistar Rats
  • Dosage : 0, 20, 60, 160 mg/kg body weight
  • Findings :
    • At 20 mg/kg: Decreased leukocyte count (20.2% reduction).
    • At 160 mg/kg: Significant increases in liver weights (20.7% for males) and decreased body weight gain (16% for males).

2.2 Sensitization Potential

IPDA has demonstrated sensitization potential in guinea pigs, with studies showing a high incidence of allergic reactions upon exposure to various concentrations . A maximization test indicated that nearly all test subjects reacted positively to IPDA after sensitization protocols.

3. Applications in Polymer Chemistry

This compound is extensively used as a hardener for epoxy resins and as a building block for polyurethanes due to its ability to form strong cross-linked networks. Recent studies have explored its role in developing non-isocyanate polyurethane acrylates, showcasing its versatility in creating materials with desirable mechanical properties .

Table 2: Applications of this compound

ApplicationDescription
Epoxy Resin HardenerEnhances mechanical strength and durability
Polyurethane ProductionUsed as a chain extender or cross-linker
Non-Isocyanate UrethanesProvides an alternative to traditional methods

4. Research Findings

Recent research has focused on the synthesis of non-isocyanate urethane acrylates derived from IPDA. These studies highlight the reaction mechanisms involving IPDA and ethylene carbonate to form carbamate derivatives, which are crucial for producing advanced polymeric materials .

Key Findings :

  • The reaction between IPDA and ethylene carbonate produces various carbamate products that can be further polymerized.
  • The efficiency of polymerization is influenced by the structure of the reactants and the conditions under which the reactions occur.

5. Conclusion

This compound exhibits notable biological activity with implications for both toxicity and material science applications. Its corrosive nature necessitates careful handling in laboratory settings, while its utility in polymer chemistry opens avenues for innovative material development. Ongoing research into its properties will further elucidate its role in various industrial applications.

Q & A

Q. Basic: What are the key steps in synthesizing high-purity IPDA, and how can secondary amine impurities be minimized?

IPDA synthesis typically involves catalytic hydrogenation of isophorone nitrile with ammonia and hydrogen, followed by purification . Secondary amine impurities (e.g., isophorone secondary amine) form during nitrile amination due to incomplete hydrogenation or side reactions. To minimize these:

  • Catalyst optimization : Use transition metal catalysts (e.g., Raney Ni) with controlled reaction temperatures (80–120°C) to favor primary amine formation .
  • Post-reaction separation : Employ distillation under reduced pressure (0.05–0.1 MPa) to isolate IPDA from higher molecular weight impurities .
  • Phosgenation controls : Excess phosgene in downstream steps reduces residual secondary amines, improving hydrolyzed chlorine content in derivatives like IPDI .

Advanced : How do secondary amine impurities impact downstream applications, and what analytical methods detect trace levels? Secondary amines react with phosgene to form carbamoyl chlorides, which degrade the yellowing resistance of IPDI-based coatings . Detection methods:

  • HPLC-MS : Quantifies impurities at ppm levels using ion-pair chromatography with UV detection .
  • FTIR spectroscopy : Identifies secondary amines via N-H stretching bands (~3350 cm⁻¹) distinct from primary amines .

Q. Basic: How does IPDA enhance epoxy resin performance, and what curing parameters optimize mechanical properties?

IPDA acts as a cycloaliphatic diamine curing agent, contributing to:

  • High crosslink density : Due to its rigid bicyclic structure, enhancing tensile strength (up to 80 MPa) and glass transition temperatures (Tg > 150°C) .
  • Chemical resistance : Low moisture absorption (<1% at 50% RH) improves hydrolytic stability in coatings .

Optimization protocol :

  • Stoichiometry : Use a 1:1 equivalent ratio of epoxy groups to amine hydrogens.
  • Curing cycle : Stepwise heating (e.g., 80°C for 2 hours, 120°C for 4 hours) minimizes exothermic side reactions .

Advanced : How do IPDA-cured epoxies compare to aliphatic (e.g., hexamethylene diamine) or aromatic (e.g., DDM) alternatives in thermal stability?

  • Thermogravimetric analysis (TGA) : IPDA-epoxies show 5% mass loss at ~300°C, outperforming aliphatic diamines (~250°C) but lagging behind aromatic systems (~350°C) due to lower aromaticity .
  • Dynamic mechanical analysis (DMA) : IPDA provides a balance of stiffness (storage modulus ~3 GPa) and toughness (tan δ peak ~150°C) .

Q. Basic: What molar ratios of IPDA to cyclic carbonates yield non-isocyanate polyurethanes (NIPUs) with optimal thermal stability?

For NIPUs synthesized via amine-cyclic carbonate reactions:

  • Ideal stoichiometry : A 1:1 molar ratio of carbonate groups to amine hydrogens maximizes crosslinking. Deviations (>10% excess amine) reduce Tg by 20–30°C .
  • Reaction conditions : Solvent-free systems at 90–110°C for 6–8 hours achieve >95% conversion .

Advanced : How do side reactions (e.g., carbonate hydrolysis) affect NIPU mechanical properties, and how are they mitigated?

  • Hydrolysis control : Use anhydrous solvents (e.g., THF) and molecular sieves to minimize water-induced side products.
  • Kinetic studies : Real-time FTIR monitors carbonate conversion rates, ensuring <5% residual monomers .

Q. Basic: What safety protocols are critical when handling IPDA in lab settings?

  • Ventilation : Use fume hoods due to IPDA’s volatility (vapor pressure ~0.1 mmHg at 25°C) and respiratory irritation risks .
  • Personal protective equipment (PPE) : Nitrile gloves and goggles prevent dermal/ocular exposure.
  • Storage : Keep under nitrogen to avoid oxidation, which generates allergenic byproducts .

Advanced : What toxicological mechanisms underlie IPDA’s cross-sensitivity with isophorone diisocyanate (IPDI)?

  • Immunological pathways : Both IPDA and IPDI form hapten-protein complexes, triggering IgE-mediated allergic responses. Pre-exposure to IPDA increases sensitization risk to IPDI by 40% in murine models .

Q. Data Contradiction Analysis: Why do studies report conflicting thermal stability results for IPDA-based polymers?

Discrepancies arise from:

  • Molar ratio variations : Higher amine content (e.g., 10:6 carbonate:amine) reduces thermal stability due to unreacted amines acting as plasticizers .
  • Impurity profiles : Batches with >0.5 wt% secondary amines degrade 10–15% faster at elevated temperatures .
  • Methodological differences : TGA performed under nitrogen vs. air alters decomposition pathways, shifting mass loss thresholds by ~20°C .

Properties

IUPAC Name

3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine
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InChI

InChI=1S/C10H22N2/c1-9(2)4-8(12)5-10(3,6-9)7-11/h8H,4-7,11-12H2,1-3H3
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InChI Key

RNLHGQLZWXBQNY-UHFFFAOYSA-N
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Canonical SMILES

CC1(CC(CC(C1)(C)CN)N)C
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Molecular Formula

C10H22N2
Record name ISOPHORONEDIAMINE
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Related CAS

68133-56-2 (4-methylbenzenesulfonate)
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DSSTOX Substance ID

DTXSID6027503
Record name Isophorone diamine
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Molecular Weight

170.30 g/mol
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Physical Description

Isophoronediamine appears as a clear to light-yellow liquid. Highly soluble though slightly denser than water. May be toxic by inhalation and skin absorption. Corrosive to skin. Used to make other chemicals., Liquid, Colourless liquid; mp = 10 deg C; [ICSC] Clear light yellow liquid; [Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Record name Cyclohexanemethanamine, 5-amino-1,3,3-trimethyl-
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Boiling Point

477 °F at 760 mmHg (USCG, 1999), 247 °C
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Flash Point

230 °F (USCG, 1999), Flash point =112 °C, 112 °C c.c.
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Solubility

Solubility in water at 492 g/l at 23.8 °C: very soluble
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Density

0.924 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.922, Relative density (water = 1): 0.92
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Vapor Pressure

0.01 [mmHg], Vapor pressure, Pa at 20 °C: 1.6
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Color/Form

Colorless liquid

CAS No.

2855-13-2
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Record name 3-aminomethyl-3,5,5-trimethylcyclohexylamine
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Record name ISOPHORONE DIAMINE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4058
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ISOPHORONE DIAMINE
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Explanation Creative Commons CC BY 4.0

Melting Point

50 °F (USCG, 1999), 10 °C
Record name ISOPHORONEDIAMINE
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Record name ISOPHORONE DIAMINE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ISOPHORONE DIAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0498
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

After the prepolymer has been cooled to 50° C., 695 parts by weight of dimethyl formamide and 44.4 parts by weight (0.2 mol) of 1-isocyanato-3,3,5-trimethyl-5-isocyanato methyl cyclohexane are added. 34.8 parts by weight (0.2 mol) of a mixture of 2,4- and 2,6-tolylene diisocyanate in a ratio of 8:2, and 2.4 parts by weight (0.02 mol) of a mixture of 1-methyl-1-phospha -2-cyclopenten-1-oxide and 1-methyl-1-phospha -3-cyclopenten-1-oxide, are added to the resulting solution. When the evolution of carbon dioxide has virtually stopped, 17.2 parts by weight (0.2 mol) of methacrylic acid in 17.2 parts by weight of dimethyl formamide are added, followed by stirring at 80° C. until a clear solution is formed. Chain extension with 48 parts by weight (0.28 mol) of 1-amino-3,3,5-trimethyl-5-aminomethyl cyclohexane in 100 parts by weight of dimethyl formamide at 25° C. gives a solution of a polyurethane acyl urea having a viscosity of 1650 cP at 24° C.
[Compound]
Name
polyurethane acyl urea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
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Reaction Step One
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0.2 mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Two
[Compound]
Name
mixture
Quantity
0.2 mol
Type
reactant
Reaction Step Three
[Compound]
Name
2,4- and 2,6-tolylene diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
mixture
Quantity
0.02 mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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0.2 mol
Type
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0 (± 1) mol
Type
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Reaction Step Five

Synthesis routes and methods II

Procedure details

As in Example 8, a preadduct is prepared from 21 parts, by weight, of a polyester of adipic acid and 1,6-hexane diol (hydroxyl number 134.1; acid number 0.7) and 12.05 parts, by weight, of 1-isocyanato-3-isocyanatomethyl-3,5,5-trimethyl cyclohexane by heating the mixture for 3 hours at 100° C. After dilution with 61.1 parts, by weight, of carbon tetrachloride, the solution is maintained at a temperature of 70° C. The mixture is reacted to form a polyurethane-polyurea in the same way as in Example 1, 1.628 kg/h of 1-amino-3-aminomethyl-3,5,5-trimethyl cyclohexane being additionally introduced as further reaction component into the reaction mixture by means of a pinned disc mixer following the preheater and the reactor being heated using saturated steam under 25 bars pressure. A 25% solution in isopropanol-toluene-methyl glycol acetate (50:37:13) prepared immediately after the production of the reaction product has a viscosity of 10,190 cP/20° C. After storage for 1 week at room temperature, the final viscosity amounts to 13220 cP/20° C.
[Compound]
Name
polyester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Type
reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods III

Procedure details

In the same apparatus as described in Example 1, a preadduct is produced from 67.03 parts, by weight, of a polyester of adipic acid and 1,4-butane diol (hydroxyl number 52.2; acid number 0.6), 3.06 parts, by weight, of a polydimethyl siloxane containing terminal methylol groups and having a hydroxyl number of 198.0 and 24.06 parts, by weight, of 1-isocyanato-3-isocyanatomethyl-3,5,5-trimethylcyclohexane by heating the mixture for 2.5 hours at 100° C. After dilution with 141.5 parts, by weight, of toluene, the solution is maintained at a temperature of 80° C. The mixture is then reacted to form the polyurethane in the same way as in Example 1, 1.49 kg/h of 1-amino-3-aminomethyl-3,5,5-trimethyl cyclohexane being additionally introduced as further reaction component into the reaction mixture in a pinned-disc mixer following the preheater and the reactor being heated using steam under a pressure of 25 bars. A 25% solution in toluene-isopropanol (1:1) prepared immediately after production of the reaction product has a viscosity of 6390 cP/20° C. After storage for 1 week at room temperature, the final viscosity amounts to 7250 cP/20° C.
[Compound]
Name
hydroxyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
198.0
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
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0 (± 1) mol
Type
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Reaction Step Four

Synthesis routes and methods IV

Procedure details

A solution containing 15 wt. % of IPN, 30 wt. % of ammonia and 55 wt. % of methanol was produced and stirred in a pressure vessel under the pressure obtained for 24 h at 25° C.; in this case isophorone nitrile (IPN) was converted largely into isophorone imino nitrile (IPIN). This solution was then pumped at 400 ml/h, corresponding to an LHSV value of 2 h-1, through the reactor, which was filled with 160 ml of hydrogenation catalyst according to the invention (as in Example 1) and 40 ml of inert steel balls. According to the analysis of the product mixture a yield of 92.1% of IPDA was obtained. After distillation of the product mixture a product purity of 99.78% IPDA was obtained.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
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Reaction Step One
Quantity
0 (± 1) mol
Type
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Reaction Step One
Quantity
0 (± 1) mol
Type
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Reaction Step Two
[Compound]
Name
isophorone imino nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
steel
Quantity
40 mL
Type
reactant
Reaction Step Four
Name
Yield
92.1%

Synthesis routes and methods V

Procedure details

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket), installed up-stream of the hydrogenation reactor and packed with 70.0 g (100 ml) of γ-aluminum oxide in the form of 1.5 mm extrudates there were passed upwardly, per hour, 40.4 g of a 50% solution of isophoronenitrile (purity 99.0%) in tetrahydrofuran and 303.0 g of liquid ammonia at a pressure of 250 bar and a temperature of 80° C. Hydrogen was then added to the stream at a rate of 60 standard liters (2.7 moles) per hour, and the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 130° C. The effluent was depressurized to standard pressure, and the ammonia was distilled off. The hydrogenation product contained, apart from tetrahydrofuran, 96.4% of isophoronediamine and 0.6% of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane, as determined by gas-chromatographic analysis. The product obtained over an on-stream period of 121 hours was collected and separated by fractional distillation. There were obtained 2,371 g of isophoronediamine, corresponding to a yield of 95.1%.
[Compound]
Name
γ-aluminum oxide
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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[Compound]
Name
liquid
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303 g
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0 (± 1) mol
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Reaction Step Five
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0 (± 1) mol
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reactant
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[Compound]
Name
60
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0 (± 1) mol
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Reaction Step Six
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0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
95.1%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Isophorone diamine
Isophorone diamine
Isophorone diamine
Isophorone diamine
Isophorone diamine
Isophorone diamine

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